molecular formula C9H5Cl3O3S B13159493 7,8-dichloro-2H-chromene-3-sulfonyl chloride CAS No. 1235441-04-9

7,8-dichloro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13159493
CAS No.: 1235441-04-9
M. Wt: 299.6 g/mol
InChI Key: DMZLZUSKAUPVKF-UHFFFAOYSA-N
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Description

7,8-Dichloro-2H-chromene-3-sulfonyl chloride: is a chemical compound with the molecular formula C₉H₅Cl₃O₃S and a molecular weight of 299.56 g/mol . It is a derivative of chromene, characterized by the presence of two chlorine atoms at the 7th and 8th positions, and a sulfonyl chloride group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dichloro-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2H-chromene derivatives followed by sulfonylation. One common method includes the reaction of 7,8-dichloro-2H-chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product .

Scientific Research Applications

Chemistry: 7,8-Dichloro-2H-chromene-3-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7,8-dichloro-2H-chromene-3-sulfonyl chloride lies in its reactivity and versatility as a synthetic intermediate.

Properties

CAS No.

1235441-04-9

Molecular Formula

C9H5Cl3O3S

Molecular Weight

299.6 g/mol

IUPAC Name

7,8-dichloro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H5Cl3O3S/c10-7-2-1-5-3-6(16(12,13)14)4-15-9(5)8(7)11/h1-3H,4H2

InChI Key

DMZLZUSKAUPVKF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=C(C=C2)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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